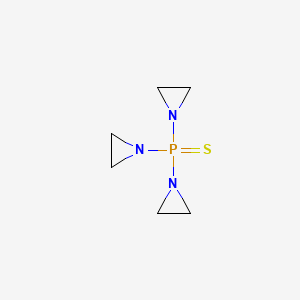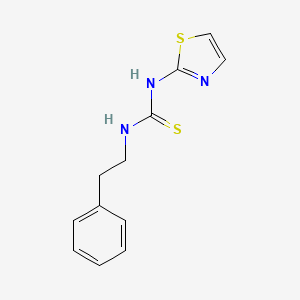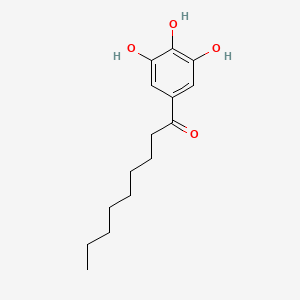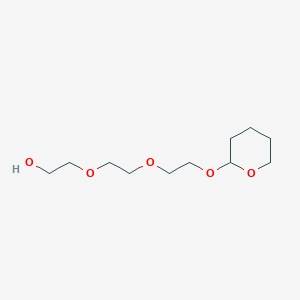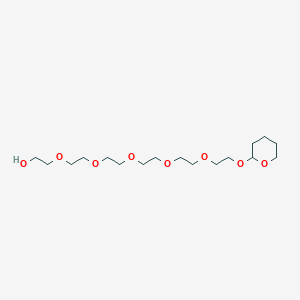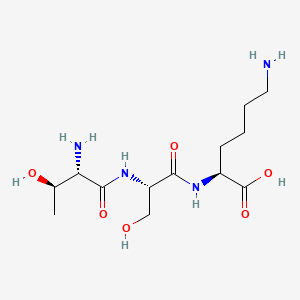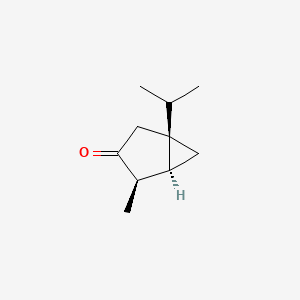
MALAT1-IN-1
Descripción general
Descripción
N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, commonly known as MMPI-2, is a novel synthetic compound with potential therapeutic applications in the field of medicine. MMPI-2 is a heterocyclic compound containing both nitrogen and oxygen atoms, and it is structurally similar to other imidazolamines. It has been studied for its effects on various biological systems, including its use as an anti-inflammatory and analgesic agent.
Aplicaciones Científicas De Investigación
Inhibición de la Metástasis del Cáncer
MALAT1-IN-1 ha sido identificado como un posible objetivo terapéutico para el tratamiento del cáncer, particularmente en la inhibición de la metástasis. La interacción del compuesto con la vía de señalización MALAT1 puede influir en la expresión génica, el procesamiento del ARN y el control epigenético, que son cruciales en la proliferación, invasión y metástasis de las células cancerosas . Su papel en estos procesos lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer.
Biomarcador para Gliomas
Estudios recientes han demostrado que MALAT1 está regulado positivamente en gliomas humanos, lo que sugiere su potencial como biomarcador para este tipo de cáncer . Esto podría conducir a una detección temprana y estrategias de tratamiento más efectivas, mejorando los resultados para los pacientes.
Deposición de Grasa y Adipogénesis
This compound juega un papel significativo en la regulación de la deposición de grasa y la adipogénesis. Está involucrado en la regulación de PPARγ en la etapa de transcripción, el metabolismo de los ácidos grasos y la señalización de la insulina. Esto lo convierte en un objetivo interesante para la investigación de la prevención de la obesidad y el control del contenido de tejido graso en animales de granja .
Resistencia a la Quimioterapia
El compuesto ha estado implicado en la promoción de la resistencia a la quimioterapia asociada a la autofagia en las células de cáncer gástrico. Al secuestrar miR-23b-3p, this compound atenúa el efecto inhibitorio sobre ATG12, aumentando así la expresión de ATG12 y promoviendo la resistencia . Comprender este mecanismo podría conducir al desarrollo de regímenes de quimioterapia más efectivos.
Reparación del ADN y Progresión del Ciclo Celular
This compound podría reforzar la reparación del ADN de las células cancerosas y la progresión del ciclo celular, que son vitales para la supervivencia y proliferación de las células cancerosas. Esta propiedad destaca su potencial como objetivo terapéutico eficaz, especialmente en los cánceres de sangre .
Empalme Alternativo en la Carcinogénesis
El compuesto es crucial para el empalme alternativo durante la carcinogénesis. Este proceso es esencial para la diversidad de las funciones de las proteínas dentro de las células cancerosas, y dirigirse a él podría proporcionar un nuevo enfoque para el tratamiento del cáncer .
Objetivo Terapéutico para la Enfermedad Metástasica
La regulación positiva de this compound en las células endoteliales de glioma lo convierte en un posible objetivo terapéutico para prevenir la propagación de la enfermedad metastásica. Esto podría ser particularmente beneficioso en el tratamiento de cánceres que son propensos a metastatizar .
Regulación de la Expresión Génica
Como ARN no codificante largo, this compound participa en la regulación general de la expresión génica, incluida la remodelación de la cromatina y la regulación transcripcional. Esta amplia gama de funciones subraya su potencial en diversas aplicaciones terapéuticas, particularmente en enfermedades donde la expresión génica es aberrante .
Mecanismo De Acción
Target of Action
The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .
Mode of Action
This compound interacts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .
Biochemical Pathways
This compound affects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .
Result of Action
The interaction of this compound with MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes
Análisis Bioquímico
Biochemical Properties
The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .
Cellular Effects
The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .
Temporal Effects in Laboratory Settings
Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .
Metabolic Pathways
Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .
Transport and Distribution
Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .
Subcellular Localization
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



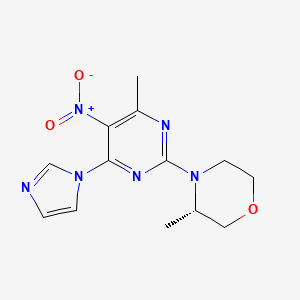

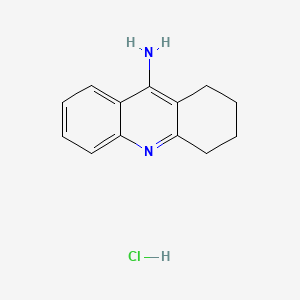
![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)
